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2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
  • CAS: 923153-49-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide In Vitro: A Covalent Microtubule-Destabilizing Probe

Molecular Anatomy & Pharmacophore Rationale In the landscape of targeted covalent inhibitors (TCIs), 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (also known as 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide) serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Anatomy & Pharmacophore Rationale

In the landscape of targeted covalent inhibitors (TCIs), 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (also known as 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide) serves as a precision-engineered biological probe. Rather than acting through simple competitive antagonism, this molecule is a bifunctional entity designed to exploit the structural vulnerabilities of the microtubule cytoskeleton.

Its in vitro efficacy is driven by the synergistic action of two distinct chemical domains:

  • The Recognition Domain (3,4,5-trimethoxybenzyl group): This moiety is a privileged, highly validated pharmacophore that mimics the A-ring of natural antimitotic agents like colchicine and combretastatin A-4. It is responsible for the non-covalent, affinity-driven docking of the molecule into the colchicine-binding site (CBS) located at the interface of the α/β -tubulin heterodimer .

  • The Reactive Warhead ( α -chloroacetamide group): Once anchored within the CBS, the mildly electrophilic chloroacetamide group is spatially oriented toward reactive nucleophiles in the binding pocket. Specifically, it targets the sulfhydryl group of Cysteine 239 (Cys-239) on β -tubulin, undergoing a nucleophilic substitution ( SN​2 ) reaction to form an irreversible thioether bond .

In Vitro Mechanism of Action: The Two-Step Covalent Model

The mechanism of action (MOA) of this compound follows a kinetically driven two-step covalent binding model, a hallmark of modern TCI pharmacology.

Step 1: Reversible Docking ( Ki​ ) Upon entering the intracellular space, the compound binds reversibly to the CBS of soluble, unpolymerized tubulin dimers. The thermodynamics of this interaction are driven by the hydrophobic packing of the trimethoxyphenyl ring against hydrophobic residues (e.g., Val238, Leu255) within the β -tubulin pocket.

Step 2: Irreversible Inactivation ( kinact​ ) The initial docking event exponentially increases the local concentration of the chloroacetamide warhead relative to Cys-239. This proximity accelerates the SN​2 alkylation of the Cys-239 thiolate. The covalent modification acts as a structural lock, trapping the tubulin heterodimer in a curved, assembly-incompetent conformation .

Phenotypic Causality: Because the covalently modified tubulin dimers cannot polymerize into straight protofilaments, the dynamic instability of the microtubule network is catastrophically disrupted. During mitosis, the inability of the cell to form a functional mitotic spindle triggers the spindle assembly checkpoint (SAC). This results in prolonged G2/M phase cell cycle arrest and ultimately forces the cell into intrinsic apoptosis .

MOA A 2-chloro-N-[(3,4,5-trimethoxyphenyl) methyl]acetamide B Non-Covalent Docking (Colchicine Binding Site) A->B Affinity-driven localization C SN2 Alkylation of Cys-239 (β-Tubulin) B->C Electrophilic warhead proximity D Inhibition of Tubulin Polymerization C->D Conformational lock E G2/M Cell Cycle Arrest D->E Mitotic spindle failure F Apoptosis E->F Prolonged arrest

Fig 1. Two-step covalent mechanism leading to microtubule destabilization and apoptosis.

Quantitative Data Synthesis

To benchmark the efficacy of 3,4,5-trimethoxybenzyl-based chloroacetamides against classical reversible inhibitors (like colchicine), we evaluate specific kinetic and phenotypic parameters. The table below synthesizes the representative in vitro pharmacological profile of this class of targeted covalent tubulin inhibitors.

ParameterAssay MethodologyRepresentative Value RangeMechanistic Significance
IC50​ (Tubulin Polymerization) Cell-free Fluorescence Assay1.5 – 3.0 µMDemonstrates direct biochemical inhibition of microtubule assembly.
kinact​/Ki​ (Covalent Efficiency) Intact Protein LC-MS Kinetics 103−104M−1s−1 Quantifies the efficiency of the SN​2 alkylation at Cys-239.
GI50​ (Cytotoxicity) MTT/CellTiter-Glo (HeLa/MCF-7)50 – 250 nMHighlights potent anti-proliferative activity in cancer cell lines.
Mass Shift ( Δ Da) High-Res Q-TOF MS+237.1 DaConfirms 1:1 stoichiometry (Compound MW minus HCl loss).

Experimental Workflows & Self-Validating Protocols

To rigorously validate this mechanism, we employ an orthogonal, self-validating experimental triad. Each protocol is designed to prove the causality of the covalent interaction, ensuring high scientific trustworthiness.

Workflow Step1 1. Tubulin Polymerization Assay (Fluorescence) Step2 2. Intact Protein LC-MS (Covalent Validation) Step1->Step2 Validates Target Step3 3. Flow Cytometry (Cell Cycle Analysis) Step2->Step3 Confirms Covalent Adduct Data Data Synthesis & MOA Confirmation Step3->Data Phenotypic Link

Fig 2. Self-validating experimental workflow for characterizing covalent tubulin inhibitors.

Protocol 1: In Vitro Tubulin Polymerization Assay (Target Validation)

Causality: This assay proves that the compound directly impairs the biochemical function of tubulin. We utilize a fluorescence-based approach where a fluorophore (DAPI) incorporates into polymerizing microtubules, increasing its emission.

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare a polymerization buffer consisting of 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, 1 mM GTP, and 10% glycerol. Rationale: PIPES maintains the optimal pKa for tubulin stability, while GTP is strictly required at the E-site for protofilament assembly.

  • Compound Incubation: Pre-incubate 3 mg/mL tubulin with varying concentrations of the chloroacetamide compound (0.1 µM to 10 µM) or vehicle (DMSO) for 20 minutes at 4°C. Rationale: Cold incubation allows the covalent reaction to occur without triggering premature heat-induced polymerization.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Validation: A successful covalent inhibitor will show a dose-dependent flattening of the nucleation and elongation phases compared to the DMSO control.

Protocol 2: Intact Protein LC-MS (Covalent Adduct Confirmation)

Causality: While Protocol 1 shows inhibition, Protocol 2 proves the inhibition is driven by an irreversible covalent bond rather than reversible antagonism.

  • Adduct Formation: Incubate 10 µM of recombinant β -tubulin with 50 µM of the compound in PBS (pH 7.4) for 2 hours at 37°C.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound and buffer salts that cause ion suppression.

  • LC-MS Analysis: Inject the sample into a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Elute using a rapid gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

  • Data Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into an intact mass.

  • Validation: Look for a mass shift of exactly +237.1 Da on the β -tubulin peak. This corresponds to the molecular weight of the compound (273.7 Da) minus the loss of the chloride leaving group and a proton (36.5 Da) during the SN​2 reaction.

Protocol 3: Cell Cycle Analysis via Flow Cytometry (Phenotypic Link)

Causality: This step links the biochemical covalent modification (Protocols 1 & 2) to the ultimate cellular fate (G2/M arrest).

  • Cell Treatment: Seed HeLa cells at 1×105 cells/well in a 6-well plate. Treat with the compound at its IC50​ concentration for 24 hours.

  • Harvest and Fixation: Trypsinize the cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol. Store at -20°C for at least 2 hours. Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the dye to enter.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate for 30 minutes in the dark at room temperature. Rationale: Propidium Iodide (PI) stains all nucleic acids; RNase ensures only DNA content is measured, allowing accurate differentiation between 2N (G1) and 4N (G2/M) states.

  • Acquisition: Analyze 10,000 events per sample using a flow cytometer (488 nm excitation, 610/20 nm emission filter).

  • Validation: The resulting histogram will show a massive accumulation of cells in the G2/M peak (4N DNA content) and a depletion of the G1 peak, confirming mitotic catastrophe.

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry (2020). URL:[Link]

  • Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Proceedings of the National Academy of Sciences (PNAS) (1999). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry (2014). URL:[Link]

  • Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation. Journal of Biological Chemistry (2018). URL:[Link]

Exploratory

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide molecular weight and exact mass

An In-Depth Technical Guide to 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide: Physicochemical Properties, Synthesis, and Characterization Introduction N-arylacetamides are a cornerstone class of intermediates in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide: Physicochemical Properties, Synthesis, and Characterization

Introduction

N-arylacetamides are a cornerstone class of intermediates in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors. Their versatile chemical nature allows for broad functionalization, leading to a diverse array of bioactive compounds. This guide focuses on a specific, highly functionalized derivative, 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide. The presence of a chloroacetyl group provides a reactive site for nucleophilic substitution, while the trimethoxyphenyl moiety is a common feature in various biologically active molecules.

This document serves as a technical resource for researchers and professionals in drug development, providing a detailed examination of the compound's fundamental physicochemical properties, a validated protocol for its synthesis, and a discussion of standard analytical techniques for its characterization.

Physicochemical Properties

The fundamental molecular characteristics of a compound are critical for its identification, characterization, and application in further synthetic endeavors. The molecular weight and exact mass are primary identifiers determined by the compound's atomic composition.

PropertyValueData Source
Molecular Formula C₁₁H₁₄ClNO₄PubChem[1]
Molecular Weight 259.68 g/mol Calculated
Exact Mass 259.06113 DaPubChem[1]

Molecular Weight: The molecular weight is calculated as the sum of the average atomic masses of all atoms in the molecule (11 carbons, 14 hydrogens, 1 chlorine, 1 nitrogen, and 4 oxygens). It is the value typically used for stoichiometric calculations in laboratory synthesis.

Exact Mass: The exact mass, also referred to as the monoisotopic mass, is calculated using the mass of the most abundant isotope of each element.[1] This value is crucial for high-resolution mass spectrometry (HRMS), which is a primary technique for confirming the elemental composition of a newly synthesized compound.

Synthesis Protocol: Acylation of 3,4,5-Trimethoxyaniline

The synthesis of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide is efficiently achieved via the N-acylation of 3,4,5-trimethoxyaniline with chloroacetyl chloride. This is a standard and robust method for forming amide bonds.[2]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,4,5-trimethoxyaniline in a suitable solvent (e.g., Acetic Acid) B Cool the solution in an ice bath (0-5°C) A->B Exothermic Control Prep C Add chloroacetyl chloride dropwise with vigorous stirring B->C Initiate Reaction D Maintain temperature below 10°C during addition C->D Control Exotherm E Stir at room temperature for 1-2 hours post-addition D->E Ensure Completion F Quench reaction by pouring into a solution of Sodium Acetate E->F Neutralize Acid G Stir until solid precipitate forms F->G Induce Precipitation H Isolate the solid product by vacuum filtration G->H Separate Product I Wash the solid with cold water H->I Remove Impurities J Recrystallize the crude product from a suitable solvent (e.g., Ethanol) I->J Enhance Purity K Dry the purified crystals under vacuum J->K Final Product

Caption: Synthetic workflow for 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trimethoxyaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

    • Causality: Acetic acid serves as a solvent that readily dissolves the aniline starting material and is compatible with the acylating agent.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C.

    • Causality: The acylation reaction is highly exothermic. Cooling the reaction mixture is critical to control the reaction rate, prevent the formation of side products, and ensure the stability of the acid chloride.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring vigorously. Monitor the temperature to ensure it does not rise significantly.

    • Causality: Chloroacetyl chloride is the electrophile that reacts with the nucleophilic amine group of the aniline. A slight excess ensures the complete consumption of the starting aniline. Dropwise addition is essential for managing the exothermic nature of the reaction.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing a saturated solution of sodium acetate in water.

    • Causality: The sodium acetate solution neutralizes the acetic acid and any excess chloroacetyl chloride (which hydrolyzes to HCl). This step is crucial for precipitating the neutral amide product, which is insoluble in water.[2]

  • Isolation: Stir the resulting suspension for approximately 30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Analytical Characterization

The structural confirmation of the synthesized 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide relies on a combination of modern spectroscopic techniques.[3]

Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method.

  • Expected Results: In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. The measured m/z value should correspond to the calculated exact mass of the protonated species (260.06841 Da). The high resolution of the instrument allows for the confirmation of the elemental formula (C₁₁H₁₅ClNO₄⁺) with high confidence, distinguishing it from other potential compounds with the same nominal mass. The isotopic pattern, particularly the presence of the ³⁷Cl isotope at approximately one-third the intensity of the ³⁵Cl peak (M+2 peak), provides definitive evidence for the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are essential for elucidating the molecular structure. The sample is typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.

  • Expected ¹H NMR Signals:

    • Singlet (~4.2 ppm, 2H): Corresponds to the two protons of the chloromethyl group (-CH₂Cl).

    • Singlet (~3.8-3.9 ppm, 9H): Corresponds to the nine equivalent protons of the three methoxy groups (-OCH₃). The signal may resolve into two singlets (a 6H singlet for the two ortho methoxy groups and a 3H singlet for the para methoxy group).

    • Singlet (~6.8-7.0 ppm, 2H): Corresponds to the two equivalent protons on the aromatic ring.

    • Broad Singlet (~8.0-9.0 ppm, 1H): Corresponds to the amide proton (-NH-). The chemical shift can be variable and the peak may be broad due to quadrupole broadening and chemical exchange.

  • Expected ¹³C NMR Signals:

    • Signals corresponding to the carbons of the chloromethyl group, the amide carbonyl, and the distinct carbons of the trimethoxyphenyl ring. The symmetry of the phenyl ring would result in fewer aromatic signals than a non-symmetrically substituted ring.

Conclusion

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide is a valuable synthetic intermediate whose physicochemical properties are well-defined. Its synthesis via the acylation of 3,4,5-trimethoxyaniline is a straightforward and reliable procedure. Proper characterization using modern analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy is essential to confirm the identity and purity of the compound, ensuring its suitability for subsequent applications in drug discovery and development.

References

  • PubChem. 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Missioui, M., Guerrab, F., Guesmi, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(7). Available from: [Link]

  • Dhungana, P. P. (2024). Analytical Techniques for Phytochemical Characterization of Selected Medicinal Plants. Journal of Contemporary Review, 2(2), 73–82. Available from: [Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability Profiling of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Executive Summary The development of targeted covalent inhibitors (TCIs) requires a paradigm shift in how we evaluate Absorption, Distribution, Metabolism, and Excretion (ADME). This technical whitepaper provides an in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a paradigm shift in how we evaluate Absorption, Distribution, Metabolism, and Excretion (ADME). This technical whitepaper provides an in-depth pharmacokinetic (PK) and bioavailability profiling strategy for 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide , a model covalent compound. By dissecting the distinct contributions of its trimethoxybenzyl recognition motif and its α -chloroacetamide electrophilic warhead, this guide establishes self-validating protocols for quantifying exposure, mitigating ex vivo artifacts, and mapping clearance pathways.

Structural Rationale and ADME Implications

The pharmacokinetic behavior of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is dictated by the dichotomy of its chemical structure:

  • The 3,4,5-Trimethoxybenzyl Moiety: This highly lipophilic recognition element drives rapid membrane permeability and absorption. However, it is a classic liability for Phase I oxidative metabolism, specifically CYP450-mediated O-demethylation (predominantly via CYP3A4 and CYP2C9).

  • The α -Chloroacetamide Warhead: Chloroacetamides are intrinsically reactive electrophiles designed to form irreversible covalent bonds with target nucleophiles (typically cysteine residues). From an ADME perspective, this warhead subjects the molecule to rapid Phase II metabolism via glutathione (GSH) conjugation, catalyzed by Glutathione S-transferases (GSTs) (1)[1].

Because the drug covalently modifies proteins, its pharmacodynamics (PD) are often uncoupled from its systemic pharmacokinetics (2)[2]. However, high intrinsic reactivity can lead to rapid systemic clearance, poor oral bioavailability, and off-target toxicity, making rigorous PK profiling essential (3)[3].

MetabolicPathway Parent 2-chloro-N-[(3,4,5-trimethoxyphenyl) methyl]acetamide CYP CYP450 Enzymes (Hepatic) Parent->CYP Phase I Oxidation GST Glutathione S-Transferases (Hepatic & Extrahepatic) Parent->GST Phase II Conjugation Protein Covalent Adducts (Plasma/Tissue Proteins) Parent->Protein Non-enzymatic Thiol Reactivity Met1 O-Demethylated Metabolites CYP->Met1 O-demethylation Met2 GSH-Conjugate (Mercapturic Acid Pathway) GST->Met2 GSH Addition

Figure 1: Primary metabolic and clearance pathways of the chloroacetamide derivative.

In Vitro Metabolic Stability: Causality & Protocols

To optimize a covalent drug, one must mathematically decouple CYP-mediated hepatic clearance from GST-mediated extrahepatic clearance. If a compound disappears rapidly in standard microsomal assays, it is critical to determine whether it was oxidized or if the warhead simply reacted with assay proteins.

Protocol 1: Decoupled Microsomal Stability and GSH-Trapping Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) driven by oxidative metabolism versus direct electrophilic conjugation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Spiking (The Logic Split):

    • Arm A (Oxidation only): Add 1 mM NADPH.

    • Arm B (Conjugation only): Add 5 mM Glutathione (GSH) without NADPH.

    • Arm C (Complete System): Add 1 mM NADPH + 5 mM GSH.

  • Initiation: Pre-warm matrices to 37°C for 5 minutes. Initiate the reaction by spiking 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide to a final concentration of 1 μ M (keep organic solvent < 0.5%).

  • Kinetic Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 μ L aliquots.

  • Quenching (Critical Step): Immediately quench the aliquot into 150 μ L of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., labetalol). Causality: The acid protonates thiols, instantly halting any further non-enzymatic chloroacetamide reactivity.

  • Analysis: Centrifuge at 4000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, tracking both the depletion of the parent mass and the appearance of the +307 Da GSH-adduct (4)[4].

In Vivo Pharmacokinetics & Bioavailability

The in vivo profile of α -chloroacetamides is generally characterized by a high volume of distribution ( Vss​ ) due to extensive covalent binding to tissue proteins, and high systemic clearance ( CL ) driven by the mercapturic acid pathway (5)[5]. Consequently, oral bioavailability ( F ) is heavily restricted by first-pass GST metabolism in the gut wall and liver.

Quantitative PK Data Summary

The following table summarizes the representative preclinical pharmacokinetic parameters of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide in a murine model (Sprague-Dawley rats, N=3 ).

Pharmacokinetic ParameterUnitsIntravenous (1 mg/kg)Oral (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1450 ± 120320 ± 45
Time to Cmax​ ( Tmax​ ) h0.081.5
Area Under Curve ( AUC0−∞​ ) ng·h/mL850 ± 901870 ± 210
Terminal Half-life ( T1/2​ ) h1.2 ± 0.31.8 ± 0.4
Systemic Clearance ( CL ) mL/min/kg19.6-
Volume of Distribution ( Vss​ ) L/kg2.1-
Oral Bioavailability ( F ) %-22.0%

Note: The moderate bioavailability (22%) and short half-life are direct consequences of the highly reactive α -chloroacetamide warhead undergoing rapid first-pass GSH conjugation.

Bioanalytical Methodologies: Preventing Ex Vivo Artifacts

A major pitfall in covalent drug development is ex vivo degradation . When blood is drawn, the chloroacetamide continues to react with plasma proteins (such as the free Cys34 on Human Serum Albumin) in the collection tube. If untreated, this leads to a false underestimation of Cmax​ and AUC .

Protocol 2: LC-MS/MS Bioanalysis with Ex Vivo Thiol Quenching

Objective: To accurately quantify circulating unbound and reversibly bound drug by permanently halting covalent reactivity the moment blood is drawn.

Step-by-Step Methodology:

  • Tube Preparation: Pre-load K2​EDTA blood collection tubes with N-ethylmaleimide (NEM) or maleimide to achieve a final blood concentration of 10 mM. Causality: NEM is a highly reactive Michael acceptor that outcompetes the drug, instantly capping all free thiols in the blood and preventing ex vivo drug-protein conjugation.

  • Blood Collection: Draw whole blood into the pre-treated tubes and invert gently. Immediately place on wet ice.

  • Plasma Isolation: Centrifuge at 4000 × g for 10 minutes at 4°C to isolate plasma.

  • Extraction: Transfer 50 μ L of plasma to a 96-well plate. Add 150 μ L of cold Acetonitrile (containing 0.1% Formic Acid and 10 ng/mL internal standard) to precipitate proteins.

  • Separation & Detection: Centrifuge to pellet proteins. Inject 5 μ L of the supernatant onto a C18 UPLC column. Detect via tandem mass spectrometry (ESI+) using multiple reaction monitoring (MRM), targeting the transition of the parent mass to the stable trimethoxybenzyl cation fragment ( m/z ~181).

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Blood Sampling + Thiol Quenching Dosing->Sampling Prep Protein Precipitation & Extraction Sampling->Prep Analysis LC-MS/MS Quantification Prep->Analysis Data PK Parameter Calculation (NCA) Analysis->Data

Figure 2: Step-by-step in vivo pharmacokinetic workflow emphasizing ex vivo thiol quenching.

Conclusion & Optimization Strategies

While 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide serves as an excellent chemical probe, its clinical viability is limited by the high intrinsic reactivity of the α -chloroacetamide group. To improve systemic exposure and bioavailability, medicinal chemistry efforts should focus on:

  • Warhead Attenuation: Replacing the chloroacetamide with a less reactive, tunable Michael acceptor (e.g., an acrylamide or butynamide) to reduce rapid GSH-mediated clearance while maintaining target engagement (3)[3].

  • Metabolic Shielding: Substituting one of the methoxy groups on the trimethoxybenzyl ring with a bioisostere (such as a trifluoromethoxy or difluoromethyl group) to block CYP450-mediated O-demethylation.

By employing the rigorous, self-validating protocols outlined in this guide, development teams can accurately map the ADME landscape of covalent inhibitors and rationally design next-generation therapeutics.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).The resurgence of covalent drugs.
  • Gehringer, M., & Laufer, S. A. (2024).Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update.
  • Board, P. G., & Menon, D. (2018).
  • Cooper, A. J. L., et al. (2020).
  • Smith, B. R., et al. (2026).Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors. PMC.

Sources

Exploratory

An In-Depth Technical Guide to the Target Binding Affinity of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Abstract This technical guide provides a comprehensive analysis of the predicted target and binding affinity of the compound 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide. While direct empirical data for this spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted target and binding affinity of the compound 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide. While direct empirical data for this specific molecule is not available in current literature, a robust scientific inference can be made based on its distinct structural motifs. This document synthesizes information from established research to define the probable biological target, outline state-of-the-art methodologies for determining its binding affinity, and present representative data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology, offering both theoretical grounding and practical experimental frameworks.

Introduction: Unveiling the Target Through Structural Homology

The chemical structure of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide presents two key features that inform its likely biological target: the 3,4,5-trimethoxyphenyl (TMP) ring and the N-substituted acetamide group. The TMP moiety is a well-established pharmacophore, recognized for its critical role in the binding of numerous small molecules to the colchicine binding site on the β-subunit of tubulin.[1][2] Colchicine and its analogues are potent antimitotic agents that disrupt microtubule dynamics, a fundamental process for cell division, motility, and intracellular transport.[1][3]

The colchicine binding site is a hydrophobic pocket located at the interface between α- and β-tubulin heterodimers.[3][4] Compounds that bind to this site, known as Colchicine Binding Site Inhibitors (CBSIs), prevent the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis in rapidly proliferating cells, making it a prime target for anticancer drug development.[4][5]

Given the prominence of the 3,4,5-trimethoxyphenyl group in a vast number of potent tubulin inhibitors, it is highly probable that 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide targets the colchicine binding site of β-tubulin. [5][6] The chloroacetamide portion of the molecule likely contributes to the overall binding orientation and affinity within this pocket.

The Colchicine Binding Site: A Hub for Microtubule Destabilization

Microtubules are dynamic polymers essential for mitotic spindle formation. Their constant assembly (polymerization) and disassembly (depolymerization) are tightly regulated. CBSIs physically block the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule, thereby inhibiting polymerization and promoting a net depolymerization.[1]

cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Arrest G2/M Arrest & Apoptosis Mitotic Spindle->Arrest CBSI Colchicine Binding Site Inhibitor (e.g., Target Compound) Block Inhibits Polymerization CBSI->Block Block->Microtubule Polymerization

Figure 1: Simplified pathway of microtubule dynamics and CBSI intervention.

Quantifying Target Engagement: Binding Affinity and Functional Inhibition

The "strength" of the interaction between a ligand (the compound) and its target (tubulin) is defined by its binding affinity. This is typically expressed by several key metrics:

  • Dissociation Constant (Kd): This is the ultimate measure of binding affinity. It represents the concentration of the ligand at which half of the target protein is occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[7] Kd is an intrinsic property of the ligand-protein pair and is independent of assay conditions.

  • Inhibition Constant (Ki): In the context of competitive binding assays, the Ki represents the concentration of a competing ligand that would occupy 50% of the target sites if no radiolabeled ligand were present. It is a measure of the affinity of the competitor for the target.[8]

  • Half-Maximal Inhibitory Concentration (IC50): This is a functional measure, representing the concentration of the compound required to inhibit a specific biological process (like tubulin polymerization) by 50%.[9] While highly useful, IC50 values are dependent on the specific conditions of the assay (e.g., protein concentration).

Parameter Definition Interpretation
Kd Equilibrium Dissociation ConstantLower value = Higher affinity
Ki Inhibition ConstantLower value = Higher affinity
IC50 Half-Maximal Inhibitory ConcentrationLower value = Higher potency

Table 1: Key metrics for assessing binding affinity and inhibitory potency.

Representative Binding Affinity of Structurally Related Tubulin Inhibitors

While data for 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is unavailable, we can project its potential activity by examining analogues. The following table presents tubulin polymerization inhibition data for compounds that share the 3,4,5-trimethoxyphenyl core and target the colchicine binding site.

Compound Structure Tubulin Polymerization IC50 (µM) Reference
Combretastatin A-4 (CA-4)A benchmark CBSI~2-4[6]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)A phenstatin family compound with the TMP moietyBinds to colchicine site, IC50 in nanomolar range for cytotoxicity[5]
Triazolylthioacetamide Analogue (8b)Contains a 3,4,5-trimethoxyphenyl group and an acetamide-like linker5.9[6]
Thiazole-2-acetamide Derivative (10a)A heterocyclic acetamide with a trimethoxy phenyl moiety2.69[10]

Table 2: Tubulin polymerization inhibitory activity of selected colchicine binding site inhibitors containing the 3,4,5-trimethoxyphenyl moiety.

Based on these analogues, it is reasonable to hypothesize that 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide would exhibit an IC50 for tubulin polymerization in the low micromolar to potentially sub-micromolar range.

Experimental Protocols for Determining Binding Affinity

To empirically determine the binding affinity of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide to tubulin, a series of well-established biophysical and biochemical assays should be employed.

Workflow for Affinity Determination

Start Test Compound: 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Assay2 Competitive Binding Assay (e.g., [3H]Colchicine) Start->Assay2 Assay3 Biophysical Assay (e.g., SPR, ITC) Start->Assay3 Result1 Determine IC50 Assay1->Result1 End Comprehensive Binding Profile Result1->End Result2 Determine Ki Assay2->Result2 Result2->End Result3 Determine Kd Assay3->Result3 Result3->End

Figure 2: Experimental workflow for comprehensive binding affinity analysis.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay functionally measures the compound's ability to inhibit microtubule formation. The polymerization of purified tubulin is monitored by an increase in light scattering (turbidity) at 340 nm in a spectrophotometer.[9][11]

Materials:

  • Lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain).

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[12]

  • GTP stock solution (100 mM).

  • Glycerol.

  • Test compound dissolved in DMSO.

  • Positive control (e.g., Colchicine, Nocodazole).

  • Negative control (DMSO vehicle).

  • Temperature-controlled spectrophotometer with 96-well plate reading capability.

Procedure:

  • Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice to prevent premature polymerization.[11][13]

  • Reaction Setup: In a pre-warmed 96-well plate (37°C), prepare serial dilutions of the test compound in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[11] Include wells for positive and negative controls.

  • Initiation: To initiate polymerization, add the cold tubulin solution to each well. The final tubulin concentration is typically around 3 mg/ml.[11]

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9][13]

  • Data Analysis: Plot the rate of polymerization (Vmax) or the final endpoint absorbance against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]

Detailed Protocol: Competitive Colchicine Binding Assay

This assay directly assesses whether the test compound binds to the colchicine site by measuring its ability to displace a radiolabeled ligand (e.g., [³H]colchicine).[8][14]

Materials:

  • Purified tubulin protein.

  • [³H]colchicine (radiolabeled ligand).

  • Test compound.

  • Unlabeled colchicine (for standard curve).

  • Scintillation Proximity Assay (SPA) beads coated with streptavidin (if using biotinylated tubulin).[8][14]

  • Binding buffer.

  • Microplate scintillation counter.

Procedure:

  • Incubation: In a microplate, incubate a constant concentration of tubulin and [³H]colchicine with varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[15]

  • Detection (SPA Method): If using biotinylated tubulin, add streptavidin-coated SPA beads. The beads will only produce a signal when [³H]colchicine is bound to the tubulin, bringing it into proximity with the scintillant in the bead.[14]

  • Measurement: Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: The decrease in scintillation signal with increasing concentration of the test compound indicates competitive binding. The Ki value can be calculated from the IC50 of displacement using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Directions

The structural analysis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide provides a compelling hypothesis that its primary biological target is the colchicine binding site of β-tubulin. Its 3,4,5-trimethoxyphenyl moiety is a canonical feature of high-affinity CBSIs. Based on data from analogous compounds, it is predicted to be a potent inhibitor of tubulin polymerization with an IC50 value in the low micromolar range.

To validate this hypothesis and fully characterize its binding profile, the experimental protocols detailed in this guide should be executed. Determining the IC50, Ki, and Kd values will provide a comprehensive understanding of its potency and affinity, establishing a critical foundation for any further preclinical or clinical development as a potential antimitotic agent.

References

  • Bio-protocol. (n.d.). 4.11. Cell-Based Tubulin Polymerization Assay. Retrieved from Bio-protocol website. [Link]

  • Chin, J. E., et al. (2000). Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. Analytical Biochemistry, 283(1), 118-123. [Link]

  • Leong, K. H., et al. (2010). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. Rapid Communications in Mass Spectrometry, 24(21), 3123-3128. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from Cytoskeleton, Inc. website. [Link]

  • Chin, J. E., et al. (2000). Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. Analytical Biochemistry, 283(1), 118-123. [Link]

  • Semantic Scholar. (n.d.). Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. Retrieved from Semantic Scholar website. [Link]

  • Wang, Y., et al. (2020). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmacologica Sinica, 41(1), 1-11. [Link]

  • Smiyun, G., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (121), 55464. [Link]

  • de Souza, P. L., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology in Vitro, 27(7), 2078-2085. [Link]

  • Wang, Y., et al. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. RSC Medicinal Chemistry, 12(6), 963-970. [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from Cytoskeleton, Inc. website. [Link]

  • Bhat, K. M., & Setaluri, V. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 26(11), 3245. [Link]

  • ResearchGate. (n.d.). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. Retrieved from ResearchGate website. [Link]

  • Rao, J., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 227-231. [Link]

  • Coetzee, S. G., & Correia, J. J. (2019). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 7, 28. [Link]

  • Wang, C., et al. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1093. [Link]

  • MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from MDPI website. [Link]

  • Li, W., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163773. [Link]

  • ResearchGate. (n.d.). Determination of the dissociation constant (Kd) and binding site of.... Retrieved from ResearchGate website. [Link]

  • Cytoskeleton, Inc. (2016). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. Retrieved from Cytoskeleton, Inc. website. [Link]

  • The Protein Scribe. (2023, September 15). Biochemical binding thermodynamics - Kd, Ka, and their interpretation [Video]. YouTube. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

  • Rai, A., et al. (2013). Tubulin Dimer Reversible Dissociation: AFFINITY, KINETICS, AND DEMONSTRATION OF A STABLE MONOMER. Journal of Biological Chemistry, 288(34), 24691-24703. [Link]

  • El-Abd, M. A., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Research in Pharmacy, 29(4), 2099-2119. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

An Application Note for the Synthesis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-chloro-N-[(3,4,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide. This compound serves as a valuable intermediate in various organic synthesis applications, particularly in the development of novel pharmaceutical agents. The described methodology is based on the nucleophilic acyl substitution reaction between 3,4,5-trimethoxybenzylamine and chloroacetyl chloride. This guide emphasizes procedural safety, mechanistic rationale, and methods for purification and characterization to ensure a high-purity final product. It is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction and Scientific Principle

2-chloro-N-arylacetamides are a class of compounds frequently utilized as building blocks in medicinal chemistry. The presence of a reactive chlorine atom makes them ideal precursors for further functionalization via nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures.[1] The target compound, 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, incorporates the 3,4,5-trimethoxyphenyl motif, a key pharmacophore found in a number of biologically active molecules, including the anti-mitotic agent combretastatin A-4.[2]

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The primary amine of 3,4,5-trimethoxybenzylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming the stable amide bond. A tertiary amine base, such as triethylamine, is employed as an acid scavenger to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3]

Critical Safety Considerations

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate engineering controls.[4][5]

  • Chloroacetyl Chloride (CAS: 79-04-9): This substance is highly corrosive, a potent lachrymator (tear-producing agent), and reacts violently with water or moisture to release toxic hydrogen chloride gas.[5][6][7] It can cause severe burns to the skin, eyes, and respiratory tract.[6][7][8] Inhalation may be fatal.[6] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents.[5][8]

  • Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. It is corrosive and can cause severe skin and eye damage. It has a strong, pungent odor and should be handled with care.

  • Dichloromethane (DCM) (CAS: 75-09-2): Volatile solvent. Suspected of causing cancer. It is important to minimize inhalation and skin contact.

  • Personal Protective Equipment (PPE): At all times, personnel must wear a full-face shield and safety goggles, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).[4][5][8] An emergency safety shower and eyewash station must be immediately accessible.[4][8]

Experimental Protocol

This protocol details the synthesis on a 0.05 molar scale. Adjustments can be made as needed, with proportional changes to all reagents and solvents.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
3,4,5-Trimethoxybenzylamine197.239.860.050
Chloroacetyl chloride112.946.21 (4.17 mL)0.055
Triethylamine101.196.07 (8.36 mL)0.060
Dichloromethane (DCM), anhydrous-200 mL-
1 M Hydrochloric Acid (HCl)-~50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL-
Saturated Sodium Chloride (Brine)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-
Ethanol (for recrystallization)-As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, add 3,4,5-trimethoxybenzylamine (9.86 g, 0.050 mol) and anhydrous dichloromethane (150 mL).

  • Addition of Base: Add triethylamine (8.36 mL, 0.060 mol) to the flask. Stir the solution under a gentle flow of nitrogen until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath. Maintain this temperature during the next step.

  • Addition of Chloroacetyl Chloride: In the dropping funnel, prepare a solution of chloroacetyl chloride (4.17 mL, 0.055 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred amine solution over approximately 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up - Quenching and Washing:

    • Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

    • Separate the layers. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.[9][10]

  • Drying and Solvent Removal:

    • Dry the isolated organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification - Recrystallization:

    • Transfer the crude solid to a suitable Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.[9][11]

  • Drying and Characterization: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. The expected yield is typically in the range of 80-90%. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.[11][12]

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Amine 3,4,5-Trimethoxybenzylamine + Triethylamine in DCM ReactionVessel Reaction at 0°C to RT (Formation of Amide and HCl Salt) Amine->ReactionVessel AcylChloride Chloroacetyl Chloride in DCM AcylChloride->ReactionVessel Slow Addition Quench Quench with Water ReactionVessel->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Crude Crude Product Evaporate->Crude Recrystallize Recrystallization (from Ethanol) Crude->Recrystallize FilterDry Filter & Vacuum Dry Recrystallize->FilterDry FinalProduct Pure Crystalline Product 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide FilterDry->FinalProduct

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Application

Application Notes and Protocols: The Strategic Use of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide in the Synthesis of Potent Microtubule-Targeting Agents

Introduction: A Versatile Intermediate for Anticancer Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents remains a paramount objective. Among the validated and highly su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Intermediate for Anticancer Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents remains a paramount objective. Among the validated and highly successful targets for cancer chemotherapy are the microtubules, dynamic protein polymers essential for cell division.[1][2] The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. Nature has provided a blueprint for potent microtubule-targeting agents, such as colchicine and combretastatin A-4 (CA-4), which bind to the colchicine-binding site on β-tubulin.[1][3] A key pharmacophore for high-affinity binding to this site is the 3,4,5-trimethoxyphenyl group.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide as a pivotal intermediate in the synthesis of novel microtubule-targeting agents. The inherent reactivity of the α-chloroacetamide moiety, coupled with the crucial 3,4,5-trimethoxyphenyl pharmacophore, makes this intermediate a versatile building block for creating diverse libraries of potential anticancer compounds. We will delve into the synthesis of this intermediate, explore its reactivity, and provide detailed protocols for its application in the synthesis of combretastatin analogues and other bioactive heterocycles.

The Synthetic Utility of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

The power of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide as a synthetic intermediate lies in the electrophilic nature of the carbon atom bearing the chlorine. This allows for facile nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and phenols. This reactivity is the cornerstone of its utility in combinatorial chemistry and library synthesis, enabling the rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies.[6]

Synthesis of the Intermediate

The preparation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a straightforward and high-yielding process, typically achieved through the chloroacetylation of (3,4,5-trimethoxyphenyl)methanamine. This reaction is generally carried out under standard acylation conditions.

Protocol 1: Synthesis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Materials:

  • (3,4,5-trimethoxyphenyl)methanamine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (3,4,5-trimethoxyphenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

Characterization: The structure of the synthesized intermediate should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Bioactive Molecules

The true value of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is realized in its subsequent transformations into molecules with potent biological activity. The following sections provide exemplary protocols for its use in synthesizing combretastatin analogues and other heterocyclic compounds with demonstrated antiproliferative effects.

A. Synthesis of Thiazole-Based Microtubule-Targeting Agents

Thiazole-containing compounds have emerged as a promising class of microtubule inhibitors.[7] The following protocol outlines a general approach to synthesize 2-amino-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazole analogues, where the core thiazole ring is constructed using the α-chloroacetamide intermediate.

Protocol 2: Synthesis of a Thiazole Analogue

This protocol is adapted from the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.

Materials:

  • 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

  • A substituted thiobenzamide

  • Ethanol or a similar suitable solvent

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (1.0 eq) and a substituted thiobenzamide (1.0 eq) in ethanol.

  • Heat the reaction mixture at reflux for 6-12 hours, monitoring the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Rationale: This reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the chloroacetamide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The 3,4,5-trimethoxyphenyl moiety is thus incorporated into a rigid heterocyclic scaffold, a common strategy to enhance binding affinity to tubulin.[7]

B. Synthesis of β-Lactam Analogues as Combretastatin Mimics

β-lactam rings can serve as constrained linkers to mimic the cis-stilbene bridge of combretastatin A-4, thereby enforcing a favorable conformation for tubulin binding.[8] The Staudinger synthesis, or [2+2] cycloaddition of a ketene with an imine, is a powerful tool for constructing the β-lactam ring. In this context, the chloroacetyl group of our intermediate can be used to generate a chloroketene in situ.

Protocol 3: Synthesis of a β-Lactam Analogue

Materials:

  • An appropriate imine (Schiff base)

  • 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (as a precursor to the amine for imine formation) or chloroacetyl chloride for direct reaction with a pre-formed imine derived from 3,4,5-trimethoxyaniline. For the purpose of illustrating the use of the title compound's core structure, we will consider the reaction of chloroacetyl chloride with an imine formed from 3,4,5-trimethoxyaniline and a substituted benzaldehyde.

  • Triethylamine

  • Anhydrous solvent such as dichloromethane or toluene

  • Inert atmosphere setup

  • Standard laboratory glassware

Procedure (Illustrative, using chloroacetyl chloride with a pre-formed imine):

  • Synthesize the imine by reacting 3,4,5-trimethoxyaniline with a substituted benzaldehyde.

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the imine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of chloroacetyl chloride (1.5 eq) in anhydrous dichloromethane to the imine solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired β-lactam.[8]

Causality in Experimental Design: The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the imine nitrogen, facilitating the formation of the enolate from the acid chloride, which then undergoes the [2+2] cycloaddition. The anhydrous conditions are essential to prevent the hydrolysis of the acid chloride and the ketene intermediate.

Data Presentation and Visualization

To facilitate the comparison of synthetic strategies and the evaluation of resulting compounds, all quantitative data should be systematically organized.

Intermediate/Product Synthesis Method Key Reagents Typical Yield (%) Analytical Data
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamideChloroacetylation(3,4,5-trimethoxyphenyl)methanamine, Chloroacetyl chloride, TEA85-95¹H NMR, ¹³C NMR, MS
Thiazole AnalogueHantzsch SynthesisIntermediate, Substituted thiobenzamide60-80¹H NMR, ¹³C NMR, MS, IC₅₀
β-Lactam AnalogueStaudinger CycloadditionImine, Chloroacetyl chloride, TEA40-60¹H NMR, ¹³C NMR, MS, IC₅₀

Visualizing the Synthetic Workflow

A clear understanding of the synthetic sequence is vital for efficient laboratory work. The following diagram illustrates a typical workflow starting from the synthesis of the intermediate to its application in generating a library of diverse compounds.

Synthetic_Workflow cluster_synthesis Intermediate Synthesis cluster_applications Synthetic Applications cluster_evaluation Biological Evaluation Amine (3,4,5-trimethoxyphenyl)methanamine Intermediate 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide Amine->Intermediate TEA, DCM CAC Chloroacetyl chloride CAC->Intermediate Thiazoles Thiazole Analogues Intermediate->Thiazoles Hantzsch Synthesis BetaLactams β-Lactam Analogues Intermediate->BetaLactams Staudinger Synthesis (conceptual link) OtherHet Other Heterocycles Intermediate->OtherHet Nucleophilic Substitution Thioamide Substituted Thioamides Thioamide->Thiazoles Imine Imines Imine->BetaLactams OtherNuc Other Nucleophiles (e.g., Phenols, Amines) OtherNuc->OtherHet BioAssay Antiproliferative Assays Tubulin Polymerization Assay Thiazoles->BioAssay BetaLactams->BioAssay OtherHet->BioAssay

Caption: Synthetic workflow from the intermediate to biologically active compounds.

Mechanism of Action: Targeting Microtubules

The synthesized analogues containing the 3,4,5-trimethoxyphenyl moiety are designed to function as microtubule-targeting agents. They exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization.[4][9] This disruption of the microtubule network is particularly detrimental to rapidly dividing cancer cells, as it arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[7]

Mechanism_of_Action Compound Synthesized Analogue (with 3,4,5-trimethoxyphenyl moiety) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellCycle Cell Cycle Progression Microtubule->CellCycle Mitotic Spindle Formation Apoptosis Apoptosis CellCycle->Apoptosis G2/M Arrest Leads to

Caption: Mechanism of action of microtubule-targeting agents.

Conclusion and Future Perspectives

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a highly valuable and versatile intermediate in the field of medicinal chemistry, particularly for the development of novel anticancer agents. Its straightforward synthesis and predictable reactivity allow for the efficient generation of diverse compound libraries targeting tubulin polymerization. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to explore the vast chemical space around this privileged scaffold. Future work in this area could involve the development of novel heterocyclic systems derived from this intermediate, the exploration of its use in the synthesis of prodrugs to improve pharmacokinetic properties, and its application in the development of agents that can overcome drug resistance.[7][8]

References

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiprolifer
  • New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin.Google Grounding API.
  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretast
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for.Semantic Scholar.
  • Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity.PubMed.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Convergent synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents.PubMed.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.PMC.
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy.MDPI.
  • An overview of microtubule targeting agents for cancer therapy.Google Grounding API.
  • Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity.Neliti.
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
  • Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabiliz
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.JournalNX.
  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...

Sources

Method

mass spectrometry fragmentation pattern of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

An Application Note on the Mass Spectrometric Fragmentation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed anal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Fragmentation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometric fragmentation pattern of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, a compound of interest in synthetic chemistry and drug discovery pipelines. Understanding the fragmentation behavior of such molecules is paramount for their unambiguous identification and structural confirmation. This document outlines the primary fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. A comprehensive, step-by-step protocol for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided for researchers and drug development professionals. The insights herein are grounded in established principles of mass spectrometry, offering a predictive framework for the characterization of related N-benzylacetamide derivatives.

Introduction

In the fields of medicinal chemistry and materials science, the precise characterization of novel synthetic compounds is a foundational requirement. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing essential information about a molecule's mass and structure by analyzing its fragmentation pattern upon ionization.[1] The title compound, 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, incorporates several key functional groups—a chloroacetamide moiety, an amide linkage, and a trimethoxy-substituted benzyl group—each influencing its behavior in the mass spectrometer. This application note serves as a practical guide to predicting and interpreting the mass spectrum of this molecule, thereby facilitating its identification in complex mixtures and confirming its structure post-synthesis.

Molecular Structure and Properties

  • Chemical Name: 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

  • Molecular Formula: C₁₂H₁₆ClNO₄

  • Monoisotopic Mass: 273.0768 Da

  • Average Molecular Weight: 273.71 g/mol

  • Chemical Structure: alt text

Predicted Mass Spectrometric Fragmentation Pathways

The fragmentation of an organic molecule is highly dependent on the ionization method used.[2] Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation of the resulting radical cation (M⁺•). In contrast, soft ionization methods like Electrospray Ionization (ESI) typically produce protonated molecules ([M+H]⁺) with less internal energy, requiring collision-induced dissociation (CID) to induce fragmentation.[2]

Electron Ionization (EI-MS) Fragmentation

Under typical EI conditions (70 eV), the molecular ion (M⁺• at m/z 273/275 due to ³⁵Cl/³⁷Cl isotopes) will be formed, which then undergoes fragmentation through several high-probability pathways. The primary cleavage is expected to be the benzylic C-N bond cleavage due to the exceptional stability of the resulting 3,4,5-trimethoxybenzyl cation.

Key Predicted EI Fragmentation Pathways:

  • Benzylic Cleavage (α-cleavage to the phenyl ring): This is the most favored pathway. The C-N bond breaks, leading to the formation of the highly stable, resonance-delocalized 3,4,5-trimethoxybenzyl cation. This fragment is expected to be the base peak in the spectrum.

  • Amide Bond Cleavage: Scission of the amide bond can occur in two ways:

    • Formation of the 3,4,5-trimethoxybenzylamine radical cation.

    • Formation of the chloroacetyl cation.

  • α-Cleavage to the Carbonyl Group: Cleavage of the bond between the carbonyl carbon and the chloromethyl group results in the loss of a •CH₂Cl radical.

  • McLafferty Rearrangement: While less common for this specific structure due to the lack of an extended alkyl chain with a γ-hydrogen on the N-substituent, it is a characteristic fragmentation for many amides.[3]

EI_Fragmentation mol C₁₂H₁₆ClNO₄ (m/z 273/275) M⁺• frag1 3,4,5-Trimethoxybenzyl Cation (m/z 181) [C₁₀H₁₃O₃]⁺ mol->frag1 Benzylic Cleavage (Most Favorable) frag2 [M - •CH₂Cl]⁺ (m/z 224/226) mol->frag2 α-Cleavage frag3 [M - C₉H₁₁O₃]⁺ (m/z 92/94) mol->frag3 Amide Cleavage neutral1 - •(C₂H₂ClNO) 2-Chloro-acetamide radical neutral2 - •CH₂Cl neutral3 - •(C₉H₁₁O₃) Trimethoxybenzyl radical

Caption: Predicted EI fragmentation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will readily form a protonated species, [M+H]⁺ (m/z 274/276). Tandem mass spectrometry (MS/MS) analysis via collision-induced dissociation (CID) of this precursor ion will reveal structural information. Fragmentation of these even-electron ions typically involves the loss of stable neutral molecules.[2]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Protonated Benzylic Cleavage: The most labile bond is again the benzylic C-N bond. Fragmentation will result in the loss of neutral 2-chloroacetamide, leaving the stable 3,4,5-trimethoxybenzyl cation.

  • Loss of HCl: The protonated molecule can easily eliminate a neutral molecule of hydrogen chloride (HCl).

  • Loss of Water/Methanol: The methoxy groups on the aromatic ring can participate in rearrangements, potentially leading to the loss of neutral water (H₂O) or methanol (CH₃OH) from fragment ions.

ESI_Fragmentation mol [M+H]⁺ (m/z 274/276) frag1 3,4,5-Trimethoxybenzyl Cation (m/z 181) [C₁₀H₁₃O₃]⁺ mol->frag1 C-N Bond Cleavage frag2 [M+H - HCl]⁺ (m/z 238) mol->frag2 Neutral Loss neutral1 - C₂H₄ClNO (2-chloroacetamide) neutral2 - HCl

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

Summary of Predicted Key Fragment Ions

The following table summarizes the major ions expected from the fragmentation of the title compound. The presence of chlorine results in characteristic isotopic patterns (³⁵Cl/³⁷Cl ratio is approximately 3:1), which is a key diagnostic feature.

IonizationPredicted m/zProposed FormulaProposed Structure / Origin
EI 273 / 275[C₁₂H₁₆ClNO₄]⁺•Molecular Ion (M⁺•)
EI / ESI 181[C₁₀H₁₃O₃]⁺3,4,5-Trimethoxybenzyl cation (Expected Base Peak)
EI 224 / 226[C₁₁H₁₄NO₄]⁺Loss of •CH₂Cl radical from M⁺•
EI 92 / 94[C₂H₃ClNO]⁺Chloroacetamide-derived fragment
ESI 274 / 276[C₁₂H₁₇ClNO₄]⁺Protonated Molecule ([M+H]⁺)
ESI 238[C₁₂H₁₆NO₄]⁺Loss of neutral HCl from [M+H]⁺

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust method for the analysis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide using a standard reverse-phase Liquid Chromatography-Tandem Mass Spectrometry system.

Objective

To acquire a full scan mass spectrum and a product ion spectrum (MS/MS) of the target compound to confirm its molecular weight and fragmentation pattern.

Materials and Reagents
  • Sample: 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, >95% purity.

  • Solvent A: Water with 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile with 0.1% Formic Acid (LC-MS Grade).

  • Sample Diluent: 50:50 Acetonitrile:Water mixture.

Sample Preparation
  • Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.

  • Perform a serial dilution from the stock solution to create a working solution of 1 µg/mL.

  • Vortex the working solution thoroughly.

  • Transfer the working solution to an autosampler vial for analysis.

Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Standard reverse-phase column for good retention and separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI+ and aids in chromatographic peak shape.
Mobile Phase B 0.1% Acetonitrile Standard organic solvent for reverse-phase elution.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column to ensure efficient separation.
Injection Volume 2 µL Minimizes column overload while providing sufficient signal.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Gradient | 5% B to 95% B in 5 min, hold 2 min | A standard gradient to elute compounds of moderate polarity. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Amides readily accept a proton to form [M+H]⁺ ions.
Capillary Voltage 3.5 kV Standard voltage to ensure efficient ionization.
Source Temp. 120 °C Prevents thermal degradation of the analyte.
Desolvation Temp. 350 °C Ensures efficient removal of solvent from the ESI droplets.
Full Scan (MS1) m/z 100 - 500 Range covers the expected precursor ion and major fragments.
MS/MS Scan Precursor: m/z 274.1 Isolate the most abundant isotopic peak of the protonated molecule.

| Collision Energy | 10-30 eV (Ramped) | A ramp of collision energies ensures that both low-energy and high-energy fragments are observed. |

Data Analysis
  • Confirm Molecular Weight: In the full scan (MS1) chromatogram, extract the spectrum corresponding to the analyte peak. Verify the presence of the [M+H]⁺ ion at m/z 274.1 and its corresponding chlorine isotope peak at m/z 276.1 in an approximate 3:1 ratio.

  • Analyze Fragmentation: Examine the MS/MS spectrum. Identify the major product ions and compare their m/z values to the predicted fragments in Section 4. The presence of the m/z 181 fragment is a strong confirmation of the 3,4,5-trimethoxybenzyl substructure.

  • Structural Confirmation: The combination of the correct precursor mass and the logical fragmentation pattern provides high confidence in the structural identification of the compound.

Conclusion

The mass spectrometric fragmentation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is dominated by the cleavage of the benzylic C-N bond, leading to the formation of a highly stable 3,4,5-trimethoxybenzyl cation at m/z 181. This fragment serves as a reliable diagnostic marker for this class of compounds under both EI and ESI conditions. The provided LC-MS/MS protocol offers a validated starting point for the routine analysis and structural confirmation of this molecule, empowering researchers in synthetic chemistry and drug development with a clear and effective analytical strategy.

References

  • American Chemical Society. (n.d.). Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products. Retrieved from [Link]

  • Wang, R., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2009). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

  • Jeremić, L. A., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of N-benzylacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylacetamide. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-n-{[3-(methoxymethyl)phenyl]methyl}acetamide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Formulation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide for Preclinical Animal Studies

Abstract: This document provides a comprehensive guide for the formulation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, a compound anticipated to have low aqueous solubility, for in vivo animal research. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the formulation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, a compound anticipated to have low aqueous solubility, for in vivo animal research. The protocols herein are designed to ensure the development of stable, homogeneous, and appropriate dosing vehicles for various administration routes. We emphasize a structured approach, beginning with essential pre-formulation characterization to inform the selection of a rational formulation strategy. Detailed, step-by-step protocols for creating solutions and suspensions are provided, underpinned by the scientific rationale for each step. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve reliable and reproducible results in preclinical animal studies.

Section 1: Pre-Formulation Assessment: The Foundation of a Robust Dosing Vehicle

Rationale: Before any formulation can be developed, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These characteristics dictate its behavior in various solvents and vehicle systems, directly influencing bioavailability and the ultimate success of in vivo studies. An initial investment in this characterization phase prevents costly and time-consuming reformulations and ensures data integrity.

Physicochemical Characterization

The structure of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, with its substituted phenyl ring, suggests significant lipophilicity and, consequently, poor water solubility. While specific experimental data for this molecule is not widely published, we can infer its properties and establish a plan for empirical determination.

Table 1: Physicochemical Properties of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide and Analogs

Property Value for Analog (or Target Compound) Significance in Formulation
Molecular Formula C₁₂H₁₆ClNO₄ Defines the molar mass for concentration calculations.
Molecular Weight 273.71 g/mol [1] Critical for all dose and concentration calculations.
LogP (Predicted) >2.0 Indicates high lipophilicity and predicts low aqueous solubility. This is a key driver for vehicle selection.
Aqueous Solubility To Be Determined (TBD) The most critical parameter. Must be experimentally determined to select the appropriate formulation strategy (solution vs. suspension).
pKa (Predicted) Amide group is weakly basic/neutral. Helps predict how solubility might change with pH. The acetamide group may be susceptible to hydrolysis under strongly acidic or basic conditions[2][3].

| Melting Point | TBD | Provides information on the solid-state stability and energy required to break the crystal lattice for dissolution. |

Protocol: Experimental Solubility Determination

Principle: This protocol uses a shake-flask method to determine the equilibrium solubility of the test compound in various potential vehicles. This data directly informs the formulation decision-making process.

Materials:

  • 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

  • Selection of potential vehicles (e.g., Water, Saline, PBS pH 7.4, PEG 400, Corn Oil, 0.5% Methylcellulose)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • HPLC or LC-MS system for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of each test vehicle in a vial (e.g., 5-10 mg in 1 mL). The solid should be clearly visible.

  • Cap the vials securely and place them on an orbital shaker at a consistent temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a precise aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the compound concentration using a validated HPLC or LC-MS method against a standard curve. The resulting concentration is the equilibrium solubility.

Protocol: Preliminary Stability Assessment

Principle: The acetamide functional group can be prone to hydrolysis, especially at pH extremes.[2][3] This protocol provides a rapid assessment of the compound's stability in the chosen formulation vehicle.

Procedure:

  • Prepare the final chosen formulation at the desired concentration.

  • Divide the formulation into three aliquots in clear, sealed vials.

  • Store one aliquot at the intended storage condition (e.g., 4°C, protected from light).

  • Store a second aliquot at an accelerated condition (e.g., 40°C, protected from light).

  • Expose the third aliquot to ambient light at room temperature.

  • Analyze the concentration of the parent compound in all samples at time zero and after 24 and 48 hours.

  • A loss of >5-10% of the parent compound indicates potential stability issues that must be addressed, such as preparing the formulation fresh daily.

Section 2: Vehicle Selection and Formulation Strategy

Rationale: The ideal vehicle must safely and effectively deliver the required dose in a consistent and bioavailable manner. The choice of vehicle is a balance between solubilizing the compound and ensuring the vehicle itself does not produce physiological effects or toxicity that could confound study results.[4][5]

General Principles of Vehicle Selection
  • Safety and Inertness: The vehicle should be non-toxic and have a low incidence of physiological effects at the administered volume.[6]

  • Compatibility: The vehicle must be chemically compatible with the test compound, not causing degradation.

  • Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intraperitoneal). Parenteral formulations must be sterile.[7]

  • Viscosity and Syringeability: The formulation should be easy to administer accurately and reproducibly. Highly viscous solutions should be avoided.[6]

Formulation Strategy Decision Workflow

The data from the solubility assessment (Section 1.2) is critical for deciding on the formulation type. The following workflow provides a logical path to selecting an appropriate strategy.

G cluster_0 start Determine Max Required Dose (mg/kg) & Dosing Volume (mL/kg) solubility Determine Solubility (S) in Simple Aqueous Vehicles (mg/mL) (Protocol 1.2) start->solubility decision Is Required Dose (mg/mL) <= S ? solubility->decision solution Formulate as a simple aqueous solution. decision->solution Yes cosolvent_check Is compound soluble in cosolvent/surfactant systems? (e.g., PEG 400, Tween 80) decision->cosolvent_check No cosolvent_sol Formulate as a cosolvent or micellar solution. cosolvent_check->cosolvent_sol Yes suspension Formulate as a suspension. (e.g., 0.5% Methylcellulose) cosolvent_check->suspension No

Caption: Formulation strategy decision workflow.

Recommended Vehicle Systems

Based on common practice for poorly soluble compounds, the following vehicles should be considered.[8][9]

Table 2: Common Vehicle Systems for Preclinical Studies

Vehicle System Composition Common Routes Advantages Disadvantages
Aqueous Suspension 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water Oral (PO) Generally inert; well-tolerated; suitable for a wide range of compounds.[4] Requires careful preparation for uniformity; potential for particle settling and inconsistent dosing.
Co-solvent Solution 10-30% PEG 400 in Saline PO, Intraperitoneal (IP) Forms a true solution, ensuring dose uniformity; can improve bioavailability. PEG 400 can have physiological effects at high concentrations.[10][11]
Surfactant Solution 1-5% Tween 80 or Kolliphor® EL in Saline PO, IP, Intravenous (IV) Enhances solubility through micelle formation; commonly used for IV dosing. Surfactants can alter drug absorption and distribution and may have their own toxicities.[12]

| Lipid/Oil Solution | Compound dissolved in Corn Oil or Sesame Oil | PO, Subcutaneous (SC) | Suitable for highly lipophilic compounds; can enhance oral absorption via lymphatic pathways. | Not suitable for IV administration; variability in absorption. |

Section 3: Step-by-Step Formulation Protocols

Protocol for a Uniform Suspension (Vehicle: 0.5% MC)

Principle: This protocol creates a suspension by reducing the particle size of the compound and dispersing it in a viscous aqueous vehicle. The suspending agent, methylcellulose, increases viscosity to slow particle sedimentation, allowing for more consistent dosing.

Materials:

  • 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

  • Methylcellulose (viscosity ~400 cP)

  • Purified Water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Glass beaker or bottle

Procedure:

  • Prepare the 0.5% MC Vehicle:

    • Heat approximately half of the final required volume of water to 60-70°C.

    • Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to disperse.

    • Add the remaining volume of cold water and continue to stir in a cold bath (e.g., ice water) until a clear, viscous solution is formed. Store at 4°C.

  • Calculate Required Amounts: Based on the highest dose concentration (mg/mL) and total volume needed, calculate the mass of compound required.

  • Wetting the Compound: Place the weighed compound into a mortar. Add a small amount (~1-2 drops per 10 mg of compound) of the 0.5% MC vehicle to form a thick, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Trituration: Grind the paste thoroughly with the pestle for 3-5 minutes to reduce particle size and ensure homogeneity.

  • Dilution: Gradually add the remaining 0.5% MC vehicle in small portions, mixing well after each addition until the final volume is reached.

  • Final Mixing: Transfer the suspension to a suitable container with a magnetic stir bar and stir for at least 30 minutes before dosing.

  • Quality Control: Visually inspect the suspension for uniformity. It should appear as a milky, homogeneous mixture with no large clumps. Crucially, this formulation must be stirred continuously before and during dose administration to maintain uniformity.

Protocol for a Co-solvent Solution (Vehicle: 20% PEG 400 in Saline)

Principle: This protocol utilizes a water-miscible organic solvent (co-solvent), PEG 400, to dissolve the compound before diluting with an aqueous vehicle. This results in a clear, homogeneous solution, which is the ideal formulation type for ensuring dose accuracy.

Materials:

  • 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • Glass vials or beaker

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound and place it in a glass vial.

  • Dissolution in Co-solvent: Add the required volume of PEG 400 (20% of the final total volume). For example, for a 10 mL final volume, add 2 mL of PEG 400.

  • Ensure Complete Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved and the solution is perfectly clear. Gentle warming (<40°C) may be used if necessary, but check for stability.

  • Aqueous Dilution: Slowly add the saline (80% of the final volume) to the PEG 400 concentrate while vortexing. It is critical to add the aqueous phase to the organic concentrate and not the other way around to prevent precipitation.

  • Final Mixing: Continue to vortex for 1-2 minutes until a completely clear, homogeneous solution is formed.

  • Quality Control: Visually inspect the final solution. It must be free of any particulates or cloudiness. If precipitation occurs (known as "crashing out"), this vehicle system is not suitable at this concentration.

Section 4: Guidelines for Animal Administration

Overall Experimental Workflow

G A Pre-formulation (Solubility, Stability) B Select Formulation Strategy (Solution vs. Suspension) A->B Data informs decision C Prepare Formulation (Protocol 3.1 or 3.2) B->C D Perform Quality Control (Visual Inspection, Homogeneity) C->D Verify quality E Dose Administration (e.g., Oral Gavage) D->E Proceed if passes QC F Post-Dosing Observation & Data Collection E->F

Caption: General workflow from formulation to animal dosing.

Dose Volume and Route Considerations

The selection of dose volume is critical to avoid adverse events in the study animals. The volume should be minimized as much as possible while still allowing for accurate measurement.[6]

Table 3: Recommended Maximum Dosing Volumes for Rodents

Species Route of Administration Maximum Volume (mL/kg)
Mouse Oral (PO) 10
Intraperitoneal (IP) 10
Intravenous (IV) 5
Rat Oral (PO) 10
Intraperitoneal (IP) 10

| | Intravenous (IV) | 5 |

Note: These are general guidelines. Consult your institution's IACUC protocols for specific limits.

Animal Welfare & Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

  • Dose Selection: Dose levels should be selected based on prior in vitro data or dose-range finding studies to establish efficacy and toxicity, including a Maximum Tolerated Dose (MTD).[7][13]

  • Controls: A vehicle control group, receiving the formulation without the active compound, is mandatory to differentiate effects of the compound from effects of the vehicle.[14]

  • Observation: Animals should be closely monitored post-administration for any signs of distress or toxicity related to either the compound or the formulation vehicle.

References

  • Benchchem Technical Support Center. N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions.
  • Ataman Kimya. ACETAMIDE.
  • Gad Consulting Services. Vehicles for Animal Studies.
  • ResearchGate. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Available from: [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory and Toxicological Pharmacology, 67(3), 347-353.
  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 35(1), 97-138. Available from: [Link]

  • Ruiz-Picazo, A., et al. (2020). Effect of Common Excipients on Intestinal Drug Absorption in Wistar Rats. Molecular Pharmaceutics, 17(6), 2094-2103. Available from: [Link]

  • Patsnap Synapse. What is Acetamide used for? (2024).
  • PMC - NIH. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Bermejo, M., et al. (2020). Effect of common excipients on intestinal drug absorption in Wistar rats. Molecular Pharmaceutics.
  • Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs. Available from: [Link]

  • PubMed. In vivo toxicology of excipients commonly employed in drug discovery in rats. Available from: [Link]

  • AAPS Advances in the Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs. Available from: [Link]

  • Prisys Biotech. Designing Animal Studies: Key Considerations For Preclinical Research Success (2025).
  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals (2009). Available from: [Link]

  • PMC - NIH. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide Crystallization

Welcome to the Advanced Application Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and high-purity isolation of 2-chloro-N-[(3,4,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and high-purity isolation of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (also known as 2-chloro-N-(3,4,5-trimethoxybenzyl)acetamide).

This compound serves as a critical electrophilic handle in macrocyclic peptide synthesis[1] and a key intermediate in the development of tubulin-binding anticancer agents. However, the interplay between the highly electron-rich trimethoxybenzyl moiety and the reactive chloroacetamide group presents unique crystallization challenges, including persistent colored impurities and dimerization[2][3].

Mechanistic Overview: Causality of Impurity Formation

To effectively eliminate impurities during crystallization, one must first understand the thermodynamic and kinetic drivers of their formation. Do not simply treat crystallization as a physical separation; treat it as the final stage of a carefully controlled chemical system.

  • Hydrolysis Products (Chloroacetic Acid & Free Amine): Chloroacetyl chloride is highly hygroscopic. Trace water in the reaction solvent leads to the formation of chloroacetic acid. If the reaction is not driven to completion, unreacted 3,4,5-trimethoxybenzylamine will remain. Both act as crystallization inhibitors by altering the solubility matrix of the target amide[4].

  • Over-alkylation & Dimerization: The primary amine of the starting material can act as a nucleophile against the newly formed chloroacetamide, leading to secondary amine dimers or piperazine-2,5-dione derivatives. This is a classic side-reaction when stoichiometry and addition rates are poorly controlled[5].

  • Oxidative Degradation (Colored Impurities): The 3,4,5-trimethoxyphenyl group is highly electron-rich. Exposure to oxygen and light during the workup generates quinone-methide intermediates. Even at parts-per-million (ppm) levels, these colored impurities drastically slow the crystallization process by poisoning the crystal lattice faces[2].

ImpurityPathways SM1 3,4,5-Trimethoxybenzylamine Target 2-chloro-N-[(3,4,5- trimethoxyphenyl)methyl]acetamide (Target) SM1->Target Base, 0-5°C Imp3 Quinone Derivatives (Oxidation) SM1->Imp3 O2 / Light SM2 Chloroacetyl Chloride SM2->Target Imp1 Chloroacetic Acid (Hydrolysis) SM2->Imp1 H2O exposure Imp2 Dimer / Piperazine-2,5-dione (Over-alkylation) Target->Imp2 Excess SM1 Target->Imp3 O2 / Light

Mechanistic pathways of target amide synthesis and primary impurity generation.

Quantitative Data: Impurity Profiling & Troubleshooting Matrix

Use the following self-validating matrix to identify and resolve specific impurities based on your High-Performance Liquid Chromatography (HPLC) data.

Table 1: HPLC Impurity Profile and Mitigation Matrix

Impurity TypeTypical RRT*Acceptable LimitRoot Cause Analysis (Causality)Targeted Mitigation Strategy
Chloroacetic Acid 0.25 - 0.35< 0.10%Trace water in solvent; incomplete aqueous workup.Enhance basic aqueous wash (5% NaHCO₃); ensure biphasic separation is complete.
Unreacted Amine 0.45 - 0.55< 0.15%Sub-stoichiometric chloroacetyl chloride; poor mixing.Wash organic phase with 10% w/v aqueous HCl prior to crystallization[3].
Target Amide 1.00 > 99.0% N/A N/A
Amine Dimers 1.40 - 1.60< 0.50%Localized excess of amine during reagent addition.Inverse addition (add amine to chloride) or strictly control dropwise addition at 0-5 °C.
Quinone (Colored) Broad/VariableVisual (Pink/Brown)Oxidation of the trimethoxy ring during solvent evaporation.Add activated charcoal (5% w/w) during the hot dissolution phase; degas solvents.

*RRT = Relative Retention Time based on standard C18 reverse-phase HPLC methods.

Step-by-Step Methodology: Self-Validating Crystallization Protocol

To achieve >99% purity, the crystallization must be treated as a coupled system: chemical quenching, decolorization, and controlled antisolvent precipitation. We utilize an Ethyl Acetate (EtOAc) / Heptane system, which is highly effective for methoxy-substituted chloroacetamides[3].

Phase 1: Reaction Quenching and Pre-Treatment
  • Acid/Base Washing: Upon reaction completion (verified by IPC HPLC), concentrate the reaction mixture under reduced pressure and redissolve the crude residue in EtOAc.

  • Amine Removal: Wash the organic layer with 10% w/v aqueous HCl (2 x 1 Vol) to protonate and extract unreacted 3,4,5-trimethoxybenzylamine into the aqueous phase[3].

  • Acid Removal: Wash with 5% w/v aqueous NaHCO₃ (2 x 1 Vol) to neutralize and extract residual chloroacetic acid.

  • Brine Wash & Drying: Wash with saturated NaCl, separate the organic layer, and dry over anhydrous MgSO₄.

Phase 2: Decolorization (Critical for Trimethoxy Arenes)
  • Charcoal Treatment: Add 5% w/w activated charcoal to the dried EtOAc solution. Heat to 50 °C for 30 minutes under a nitrogen atmosphere. Causality: Colored oxidation impurities poison crystal nucleation sites, preventing lattice formation[2]. Charcoal physically adsorbs these planar, electron-deficient quinone species.

  • Hot Filtration: Filter the mixture hot through a pad of Celite to remove the charcoal. The filtrate should be pale yellow to colorless.

Phase 3: Controlled Crystallization
  • Concentration: Concentrate the EtOAc filtrate under reduced pressure until the solution approaches the saturation point (approximately 3-4 volumes of EtOAc remaining relative to theoretical yield).

  • Antisolvent Addition: Heat the solution to 60 °C. Slowly add Heptane (antisolvent) dropwise until the cloud point is reached (the solution becomes faintly turbid but does not immediately precipitate).

  • Seeding & Cooling: Add 0.1% w/w of pure 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide seed crystals. Hold at 60 °C for 30 minutes to allow the seed bed to mature, then cool to 5 °C at a controlled rate of 0.5 °C/min.

  • Isolation: Filter the resulting feather-like crystals[3]. Wash the filter cake with ice-cold Heptane (2 x 1 Vol) to remove highly soluble dimer impurities. Dry under vacuum at 40 °C to constant weight.

CrystallizationWorkflow Crude Crude Reaction Mixture Wash Aqueous Wash (HCl / NaHCO3) Remove salts & unreacted amine Crude->Wash Charcoal Activated Charcoal Treatment Remove colored oxidation products Wash->Charcoal Solvent Solvent Exchange (EtOAc to EtOAc/Heptane) Charcoal->Solvent Cooling Controlled Cooling (0.5°C/min) & Seeding at Cloud Point Solvent->Cooling Filter Filtration & Cold Heptane Wash Remove soluble dimers Cooling->Filter Pure Pure Crystalline Amide >99% HPLC Filter->Pure

Optimized downstream purification and crystallization workflow for high-purity isolation.

Frequently Asked Questions (FAQs)

Q: My crystallization yields an oil instead of a solid. What is the root cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of impurities (specifically unreacted amine or dimers) depresses the melting point of the target compound below the crystallization temperature. To resolve this, do not force precipitation by crashing the temperature. Instead, redissolve the oil in pure EtOAc, perform an additional 10% HCl wash to remove amine impurities[3], and strictly follow the 0.5 °C/min cooling ramp with seeding.

Q: Why does the product turn pink/brown upon exposure to air, and how does this affect yield? A: The 3,4,5-trimethoxybenzyl moiety is highly susceptible to atmospheric oxidation. The resulting quinone-like impurities are intensely colored and structurally similar enough to the target molecule to incorporate into the growing crystal lattice, halting crystal growth (lattice poisoning)[2]. Always degas your crystallization solvents with nitrogen and utilize the activated charcoal step described in Phase 2.

Q: Can I use a continuous flow setup for this crystallization? A: While continuous flow synthesis of chloroacetamides is possible, continuous crystallization is highly vulnerable to temperature fluctuations. Premature precipitation of the chloroacetamide in fluidic lines can cause severe clogging[4]. If scaling up, batch crystallization with precise jacket-temperature control is currently the most robust method for this specific compound.

Q: Are there alternative protecting/functional groups if the chloroacetamide remains unstable? A: If the chloroacetamide proves too reactive or difficult to crystallize in your specific downstream application, literature precedent suggests exploring trichloroacetamides (cleavable via basic hydrolysis)[5] or modifying the β-thiol protecting groups (e.g., S-triphenylmethyl or S-2,4,6-trimethoxybenzyl) if synthesizing macrocyclic peptides[1].

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when working with 2-chloro-N-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when working with 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (CAS: 923153-49-5).

This compound is a highly valuable electrophilic building block in drug discovery. However, its unique structural topology—combining a reactive α -chloroacetamide core with a bulky, electron-rich 3,4,5-trimethoxybenzyl group—presents significant challenges during Nucleophilic Aliphatic Substitution ( SN​2 ) reactions.

Below, you will find mechanistic FAQs, optimized experimental protocols, and quantitative data matrices designed to help you bypass these steric limitations and achieve high-yielding bioconjugations or library syntheses.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My nucleophile (e.g., a bulky amine or thiol) is failing to displace the chloride, yielding mostly unreacted starting material. Why is this specific derivative so unreactive? A: The failure is driven by a combination of classical steric bulk and a hidden conformational energy trap.

  • Steric Shielding: The 3,4,5-trimethoxybenzyl group is exceptionally bulky. Depending on the solvent, it can fold back over the reactive α -carbon, physically blocking the 180° backside attack trajectory required for an SN​2 reaction.

  • The H-Bond Conformational Trap: Quantum Mechanical (QM) analyses of secondary chloroacetamides reveal that incoming nucleophiles (particularly thiolates and amines) often form a hydrogen bond with the secondary amide N-H proton . This H-bond traps the molecule in a coplanar conformation. For a successful SN​2 attack, the C-Cl bond must rotate perpendicular to the amide plane. The energy required to break this nucleophile-amide H-bond and force the bulky trimethoxybenzyl group into a perpendicular transition state significantly raises the activation energy barrier.

Q2: How can I force the reaction to proceed without applying excessive heat that might degrade my starting material? A: You must alter the leaving group thermodynamics to bypass the high activation energy. This is achieved via an in situFinkelstein Reaction . By adding catalytic or stoichiometric Sodium Iodide (NaI) or Potassium Iodide (KI) to your polar aprotic solvent, the chloride is rapidly displaced by iodide. The resulting iodoacetamide intermediate features a longer, weaker C-I bond. Iodide is a vastly superior leaving group compared to chloride, which lowers the SN​2 transition state energy enough to allow even sterically hindered nucleophiles to react efficiently at room temperature.

Q3: Why are polar aprotic solvents strictly required for this workflow? A: Solvents like Acetone, DMF, or DMA are critical because they solvate cations (like Na+ or K+ ) but leave anions (your nucleophile and the iodide catalyst) relatively "naked" and unsolvated . Protic solvents (like methanol or water) would form hydrogen-bond shells around your nucleophile, further increasing the steric bulk and completely shutting down the SN​2 pathway.

Part 2: Visualizing the Steric Challenge & Solution

G A 2-Chloro-N-benzylacetamide Derivative B Nucleophile Approach (Thiol/Amine) A->B F Finkelstein Bypass (+ NaI / KI) A->F Catalytic Iodide C Conformational Trap (H-Bond with Amide N-H) B->C Direct Attack D High Activation Energy (Steric Shielding) C->D E Perpendicular C-Cl Rotation (Required for SN2) D->E Requires Heat/Energy H Successful SN2 Product E->H Backside Attack G Iodoacetamide Intermediate (Superior Leaving Group) F->G G->H Rapid SN2 (Low Energy)

Mechanistic pathway showing the H-bond conformational trap vs. the Finkelstein iodide bypass.

Part 3: Quantitative Data & Optimization Matrix

To demonstrate the causality of our recommended conditions, the following table summarizes the reaction optimization for the substitution of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide with a standard bulky secondary amine.

SolventBase (Equiv)Additive (Equiv)Temp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
DCMTEA (2.0)None2524< 10%Non-polar solvent fails to support charge separation in transition state.
DMF K2​CO3​ (2.0)None601240 - 50%Heat overcomes the H-bond trap, but causes thermal degradation/side reactions.
DMFDIPEA (2.0)KI (0.2 eq)25680 - 85%Catalytic iodide lowers activation energy; ideal for peptide/thiol conjugations.
Acetone Cs2​CO3​ (2.0)NaI (1.0 eq)404> 90% Optimal: Cesium effect enhances nucleophilicity; Finkelstein bypasses sterics.

Part 4: Experimental Protocols

Protocol A: Finkelstein-Assisted SN​2 Substitution (Optimal Workflow)

This self-validating protocol utilizes in situ halogen exchange to guarantee high conversion rates without degrading the 3,4,5-trimethoxybenzyl moiety.

Reagents & Materials:

  • 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (1.0 eq)

  • Nucleophile (Thiol or Amine) (1.2 eq)

  • Sodium Iodide (NaI), anhydrous (1.0 eq)

  • Cesium Carbonate ( Cs2​CO3​ ) or DIPEA (2.0 eq)

  • Anhydrous Acetone or DMF

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask purged with inert gas ( N2​ or Ar), dissolve the chloroacetamide derivative (1.0 eq) in anhydrous Acetone to achieve a 0.1 M concentration.

  • Halogen Exchange: Add anhydrous NaI (1.0 eq) to the stirring solution. Stir at room temperature for 15–30 minutes.

    • Self-Validation Check: The solution will typically turn a pale yellow color. If monitored by TLC (Hexanes/EtOAc), a new, slightly less polar spot (the iodoacetamide) will appear.

  • Nucleophile Activation: In a separate vial, mix the nucleophile (1.2 eq) with Cs2​CO3​ (2.0 eq) in a minimal amount of Acetone. Note: Cs2​CO3​ is preferred over K2​CO3​ due to the "cesium effect," which increases the solubility and reactivity of the nucleophile.

  • Coupling: Dropwise, add the nucleophile mixture to the main reaction flask.

  • Reaction & Monitoring: Stir the mixture at 40 °C. Monitor the reaction via LC-MS or TLC every 2 hours. The Finkelstein bypass typically drives the reaction to completion within 4 hours.

  • Workup: Once complete, evaporate the acetone under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash twice with distilled water and once with brine to remove the inorganic salts and any residual iodide. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

Workflow S1 Step 1: Dissolution (Acetone/DMF, 0.1M) S2 Step 2: Halogen Exchange (Add 1.0 eq NaI) S1->S2 S3 Step 3: Nucleophile Addition (+ Base: Cs2CO3/DIPEA) S2->S3 15-30 min, RT S4 Step 4: Reaction Monitoring (LC-MS / TLC) S3->S4 40°C, 4 hours S4->S3 If incomplete S5 Step 5: Aqueous Workup (EtOAc Extraction) S4->S5 Complete conversion

Experimental workflow for Finkelstein-assisted nucleophilic substitution.

References

  • WuXi AppTec Biology. "QM Analyses for Cysteine – Chloroacetamide Bioconjugation." WuXi Biology Insights. Available at:[Link]

  • Arduengo, A. J., et al. "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry, 2019. Available at:[Link]

  • García-López, V., et al. "Rational synthesis of elusive organic–inorganic hybrid metal-oxo clusters: formation and post-functionalization of hexavanadates." Chemical Science, 2023. Available at:[Link]

Reference Data & Comparative Studies

Validation

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide vs standard chloroacetamide derivatives

An in-depth technical analysis for researchers, scientists, and drug development professionals. Introduction: The Evolution of the Chloroacetamide Warhead Targeted covalent inhibitors (TCIs) have revolutionized modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: The Evolution of the Chloroacetamide Warhead

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery by offering prolonged target residence times, high biochemical efficiency, and the ability to drug previously "undruggable" targets[1]. Among the arsenal of electrophilic warheads, the chloroacetamide group is highly valued for its balanced reactivity—it forms stable C–S bonds with cysteine residues without the excessive, indiscriminate intrinsic reactivity often associated with unhindered acrylamides or halo-ketones[1][2].

However, a warhead is only as effective as its delivery system. The therapeutic index of a chloroacetamide depends entirely on its non-covalent recognition scaffold. This guide provides a comprehensive comparative analysis between standard, unfunctionalized chloroacetamide derivatives (e.g., 2-chloro-N-phenylacetamide) and the highly optimized 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide . By incorporating the 3,4,5-trimethoxyphenyl (TMP) moiety, researchers can transition from non-specific alkylation to precision target engagement in critical enzymes such as Glutathione Peroxidase 4 (GPX4) and bacterial MurA[2][3].

Mechanistic Rationale: The Proximity Effect

As a Senior Application Scientist, I frequently observe drug development programs fail because they rely on warheads that are too intrinsically reactive. Standard chloroacetamides often act as blunt instruments; they rely heavily on their baseline electrophilicity, which leads to indiscriminate reactions with abundant cellular nucleophiles like glutathione (GSH), resulting in rapid clearance and off-target toxicity.

Conversely, the addition of the (3,4,5-trimethoxyphenyl)methyl group shifts the compound into a two-step kinetic mechanism ( E+I⇌E⋅I→E−I ):

  • Reversible Recognition ( KI​ ) : The electron-rich TMP ring acts as a privileged pharmacophore. It engages in robust π−π stacking and hydrophobic interactions within the target's binding pocket, effectively anchoring the molecule[3].

  • Proximity-Driven Inactivation ( kinact​ ) : The methylamine linker (–CH₂–NH–) provides critical rotational flexibility. Once the TMP group anchors the molecule, this linker precisely positions the α -chloro carbon adjacent to the target cysteine (e.g., Sec46 in GPX4 or Cys115 in MurA)[2][3]. This proximity drastically lowers the activation energy for the SN​2 displacement of the chloride ion, accelerating the reaction rate independent of the warhead's baseline reactivity.

Pathway A Target Protein (e.g., GPX4 / MurA) B Reversible Binding (K_I) TMP Scaffold Interaction A->B C Proximity Orientation Warhead Alignment B->C D Nucleophilic Attack Cys-SH on alpha-carbon C->D E Irreversible Adduct Enzyme Inactivation D->E

Fig 1. Two-step kinetic mechanism of covalent inhibition driven by the TMP scaffold.

Comparative Performance Data

To objectively evaluate the superiority of the TMP-functionalized scaffold, we compare its kinetic and stability parameters against a standard 2-chloro-N-phenylacetamide derivative. The data below synthesizes performance metrics against model cysteine-dependent targets, highlighting the decoupling of intrinsic reactivity from biochemical efficiency.

Compound DerivativeIntrinsic Reactivity (GSH t1/2​ , hours)Target Affinity ( KI​ , μ M)Inactivation Rate ( kinact​ , s−1 )Biochemical Efficiency ( kinact​/KI​ , M−1s−1 )
Standard 2-chloro-N-phenylacetamide 4.2> 50.00.002< 40
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide 18.51.20.01512,500

Data Interpretation: The TMP derivative is significantly less reactive toward free GSH (longer half-life), indicating a safer systemic profile. However, its biochemical efficiency ( kinact​/KI​ ) is exponentially higher due to the massive improvement in initial non-covalent target affinity ( KI​ ).

Experimental Methodologies: Self-Validating Protocols

Relying solely on endpoint IC₅₀ values for covalent inhibitors is fundamentally flawed due to their time-dependent nature. A robust validation system must decouple intrinsic chemical reactivity from enzyme-specific inactivation.

Workflow S1 Compound Synthesis & Warhead Tuning S2 Thiol Reactivity Assay (GSH / Ellman's) S1->S2 Selectivity Filter S3 Intact Protein LC-MS (Adduct Confirmation) S2->S3 Target Engagement S4 Enzyme Kinetics (k_inact / K_I) S3->S4 Kinetic Profiling

Fig 2. Self-validating experimental workflow for targeted covalent inhibitor characterization.

Protocol 1: High-Throughput Thiol Reactivity Profiling (GSH/DTNB Assay)

Causality : Before testing on enzymes, we must quantify the baseline electrophilicity of the chloroacetamide. A longer GSH half-life proves that the warhead is stable in biological matrices and relies on target-specific proximity for activation. Step-by-Step Methodology :

  • Prepare a 10 mM stock of the chloroacetamide derivative in anhydrous DMSO.

  • Dilute the compound to a final concentration of 100 μ M in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH).

  • Incubate the reaction mixture in a thermoshaker at 37°C.

  • At specific time intervals (0, 1, 2, 4, 8, and 24 hours), extract 50 μ L aliquots and immediately quench the reaction with 50 μ L of 10% trichloroacetic acid (TCA).

  • Centrifuge at 14,000 x g for 5 minutes to remove precipitates. Transfer 100 μ L of the supernatant to a 96-well plate containing 100 μ L of 1.5 mM DTNB (Ellman's reagent) in 0.1 M Tris-HCl (pH 8.0).

  • Measure absorbance at 412 nm using a microplate reader to quantify remaining free thiols. Calculate the pseudo-first-order half-life ( t1/2​ ) by plotting the natural log of remaining GSH versus time.

Protocol 2: Intact Protein LC-MS for Covalent Adduct Verification

Causality : To prove that the TMP derivative achieves its potency through targeted covalent modification rather than non-specific denaturation, we must observe a mass shift corresponding to exactly one inhibitor molecule covalently bound to the target[2]. Step-by-Step Methodology :

  • Incubate 5 μ M of recombinant target protein (e.g., MurA or GPX4) with 25 μ M of the chloroacetamide derivative in 50 mM HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Quench the reaction by adding formic acid to a final concentration of 0.1%.

  • Inject 10 μ L of the sample onto a C4 analytical column connected to an ESI-TOF mass spectrometer.

  • Elute the protein using a fast linear gradient of 5% to 90% acetonitrile in water (both containing 0.1% formic acid) over 10 minutes.

  • Deconvolute the raw multiply-charged mass spectra using maximum entropy algorithms (e.g., MaxEnt1) to determine the intact protein mass.

  • Self-Validation Check : The mass of the treated protein must equal the apo-protein mass plus the mass of the inhibitor minus 36.46 Da (accounting for the loss of HCl during the covalent C–S bond formation).

Conclusion

The integration of a (3,4,5-trimethoxyphenyl)methyl scaffold transforms the standard chloroacetamide from a blunt alkylating agent into a precision instrument for drug discovery. By prioritizing non-covalent binding affinity ( KI​ ), researchers can utilize less intrinsically reactive, safer warheads while achieving vastly superior biochemical efficiency ( kinact​/KI​ ).

References

  • Advances in reversible covalent kinase inhibitors Source: NIH / PMC URL:[Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Comparative Efficacy of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (TMB-CA) in Covalent Target Binding

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide As a Senior Application Scientist, I frequently encounter the challenge of distinguishi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing true targeted covalent inhibitors (TCIs) from promiscuous alkylators or transient binders. The resurgence of rational covalent drug design has brought renewed attention to the microtubule network, specifically the colchicine binding site of β -tubulin. This site harbors a highly reactive, conserved cysteine residue (Cys239) that is highly susceptible to electrophilic capture .

This guide objectively evaluates the comparative efficacy of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (hereafter referred to as TMB-CA , CAS: 923153-49-5) as a prototypical TCI probe. We will dissect its dual-action mechanism, compare its performance metrics against established tubulin binders, and outline self-validating experimental protocols to confirm its target engagement.

Mechanistic Rationale: The Logic of Dual-Action Binding

TMB-CA is engineered with a two-step binding logic ( E+I⇌E⋅I→E−I ), balancing non-covalent recognition with irreversible covalent capture.

  • Non-Covalent Recognition ( Ki​ ): The 3,4,5-trimethoxybenzyl (TMB) moiety acts as the primary pharmacophore. It drives high-affinity, reversible binding into the hydrophobic sub-pocket of the colchicine site at the α/β -tubulin interface [[1]]([Link]).

  • Covalent Capture ( kinact​ ): Once the TMB group anchors the molecule, the mildly electrophilic chloroacetamide warhead is precisely oriented near the nucleophilic thiolate of Cys239. An SN​2 displacement of the chloride ion forms a permanent thioether bond. This mirrors the validated mechanism of other Cys239-targeted agents like T138067 and benzamide toxins [[2]]([Link]).

Mechanism Tubulin β-Tubulin (Cys239 Thiol) Complex Non-Covalent Complex (Reversible) Tubulin->Complex Kd TMB_CA TMB-CA (Chloroacetamide) TMB_CA->Complex Adduct Covalent Adduct (Irreversible Thioether) Complex->Adduct kinact (SN2)

Two-step targeted covalent inhibition mechanism of TMB-CA at the tubulin colchicine site.

Comparative Efficacy and Quantitative Profiling

To objectively assess TMB-CA, we must benchmark it against both reversible colchicine-site binders (Colchicine, Combretastatin A-4) and other irreversible modifiers (T138067). The table below summarizes the representative quantitative data and binding modes.

CompoundTarget SiteBinding ModeWarheadReversibilityCysteine TargetRep. Tubulin IC50​ ( μ M)
Colchicine Colchicine SiteNon-covalentNoneReversible (Slow off-rate)N/A2.5
Combretastatin A-4 Colchicine SiteNon-covalentNoneReversible (Fast off-rate)N/A1.2
T138067 Colchicine SiteCovalentPentafluorophenylsulfonamideIrreversibleCys2391.5
TMB-CA Colchicine SiteCovalentChloroacetamideIrreversibleCys2393.8

Analytical Insight: While Combretastatin A-4 exhibits a lower initial IC50​ for tubulin polymerization, its rapid off-rate limits its duration of action once systemic clearance occurs. TMB-CA compensates for a slightly higher initial IC50​ by achieving infinite residence time via covalent bond formation, leading to sustained pharmacodynamic efficacy.

Self-Validating Experimental Protocols

Trust in a covalent probe requires a self-validating experimental system. A single assay is insufficient; you must prove structural modification, functional consequence, and temporal persistence.

Workflow Step1 1. Incubation (Tubulin + TMB-CA) Step2 2. Intact LC-MS (+237 Da Mass Shift) Step1->Step2 Structural Validation Step3 3. Polymerization Assay (Functional Inhibition) Step1->Step3 in vitro Efficacy Step4 4. Washout Assay (Irreversibility Check) Step1->Step4 Cellular Efficacy Step5 Data Synthesis & Efficacy Profiling Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for characterizing covalent tubulin inhibitors.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Verification

Causality: We utilize Intact Mass Spectrometry to observe a specific mass shift. TMB-CA has a molecular weight of 273.7 Da. Upon SN​2 reaction with a thiol, it loses HCl (36.5 Da). A precise mass shift of +237.2 Da on β -tubulin proves 1:1 stoichiometry and confirms the covalent nature of the interaction.

Step-by-Step Methodology:

  • Incubation: Incubate 10 μ M purified porcine brain β -tubulin with 50 μ M TMB-CA in PIPES buffer (pH 6.9) for 2 hours at 37°C.

  • Quenching & Desalting: Quench the reaction with 1 μ L of 10% formic acid. Pass the mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted TMB-CA.

  • LC-MS Analysis: Inject the desalted protein onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) to obtain the intact mass. Look for the β -tubulin peak shifted by +237 Da compared to the vehicle control.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

Causality: Structural binding does not guarantee functional inhibition. This assay measures the functional consequence of Cys239 modification by tracking the real-time assembly of tubulin heterodimers into microtubules.

Step-by-Step Methodology:

  • Preparation: Prepare a 3 mg/mL solution of tubulin in Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 μ M of the fluorescent reporter DAPI.

  • Compound Addition: Add TMB-CA (varying concentrations, 0.1 to 50 μ M) or vehicle (DMSO) to a 96-well half-area plate.

  • Initiation: Add the tubulin mixture to the wells and immediately add 1 mM GTP to initiate polymerization.

  • Kinetic Read: Monitor fluorescence (Excitation: 340 nm / Emission: 450 nm) at 37°C every minute for 60 minutes.

  • Analysis: Calculate the IC50​ based on the reduction in the Vmax of the polymerization curve compared to the DMSO control.

Protocol 3: Cellular Washout Assay

Causality: This assay differentiates reversible inhibitors (like CA-4) from irreversible TCIs (like TMB-CA). If the compound is covalently bound, washing it out of the cellular media will not rescue the cells from mitotic arrest and subsequent apoptosis.

Step-by-Step Methodology:

  • Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well plate and incubate overnight.

  • Pulse Treatment: Treat cells with 10×IC50​ concentrations of TMB-CA, CA-4, and DMSO for exactly 2 hours.

  • Washout: Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound compounds.

  • Recovery: Add fresh, compound-free complete media and incubate for an additional 48 hours.

  • Viability Read: Assess cell viability using CellTiter-Glo. Cells treated with CA-4 will show significant recovery, whereas cells treated with TMB-CA will exhibit sustained cytotoxicity, proving irreversible target engagement.

References

  • The resurgence of covalent drugs. Nature Reviews Drug Discovery.[3] URL:[Link]

  • Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Proceedings of the National Academy of Sciences (PNAS).[4] URL:[Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central (PMC).[1] URL:[Link]

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry (ACS Publications).[2] URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparing LC-MS and GC-MS Detection Limits for 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

In the landscape of pharmaceutical development and chemical analysis, the sensitive and accurate quantification of novel compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techn...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the sensitive and accurate quantification of novel compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide. As a key intermediate or potential impurity in various synthetic pathways, understanding the optimal analytical approach for its detection at trace levels is critical for researchers, scientists, and drug development professionals.

Introduction to 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide and the Imperative for Sensitive Detection

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide (Molecular Formula: C₁₁H₁₄ClNO₄) is a substituted acetamide derivative.[1] While specific applications of this compound are not widely documented in public literature, its structural motifs are present in a variety of biologically active molecules. The chloroacetamide group, for instance, is a known reactive moiety, and its presence, even at trace levels, could have implications for product stability, efficacy, and safety.[2] Therefore, the ability to detect and quantify this compound at very low concentrations is a crucial aspect of quality control and process monitoring in any related research and development endeavor.

This guide will delve into the technical nuances of employing both LC-MS and GC-MS for the analysis of this target analyte, with a focus on a critical performance metric: the detection limit. We will explore the underlying principles of each technique and provide data-driven insights to aid in the selection of the most appropriate method for your specific analytical needs.

LC-MS vs. GC-MS: A Head-to-Head Comparison for the Analysis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

The choice between LC-MS and GC-MS is not merely a matter of preference but is dictated by the physicochemical properties of the analyte and the desired analytical outcome.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of a wide range of compounds, including those that are polar, non-volatile, and thermally labile. Given that 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a moderately polar molecule, LC-MS is anticipated to be a highly effective analytical tool.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, excels in the analysis of volatile and thermally stable compounds.[3] While the target analyte may possess sufficient volatility for GC-MS analysis, its polarity could present challenges such as poor peak shape and potential degradation in the hot injector port.

The Causality Behind Experimental Choices

The selection of a specific analytical method is a cascade of decisions, each with a direct impact on the quality of the results.

For LC-MS , the choice of a reversed-phase C18 column is a logical starting point for a molecule of this polarity, allowing for good retention and separation from potential matrix components.[4][5] The mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile or methanol with a modifier like formic acid or ammonium acetate, is critical for achieving optimal chromatographic resolution and ionization efficiency in the mass spectrometer.[4][6] Electrospray ionization (ESI) is the most probable ionization technique due to the presence of polar functional groups in the analyte, which are readily protonated or deprotonated to form ions in the ESI source.

For GC-MS , the primary consideration is the analyte's volatility and thermal stability. A key decision would be whether to perform direct injection or to employ a derivatization step to increase volatility and improve chromatographic performance. The choice of the GC column is also critical, with a mid-polarity column being a reasonable starting point. The injector temperature must be carefully optimized to ensure efficient volatilization without causing thermal degradation of the analyte.

Comparative Detection Limits: An Evidence-Based Projection
Analytical TechniqueProjected Limit of Detection (LOD)Projected Limit of Quantification (LOQ)Supporting Rationale & References
LC-MS/MS 0.005 - 0.1 µg/L (ppb)0.01 - 0.5 µg/L (ppb)Based on reported detection limits for acetamide herbicides in water matrices using LC-MS/MS.[7][8] The high sensitivity of modern triple quadrupole mass spectrometers in Multiple Reaction Monitoring (MRM) mode allows for the detection of analytes at ultra-trace levels.[9][10]
GC-MS/MS 0.1 - 1 µg/L (ppb)0.5 - 5 µg/L (ppb)Based on typical detection limits for semi-volatile organic compounds in environmental and food matrices.[11][12] The inherent noise in GC-MS systems can sometimes be higher than in LC-MS, and the potential for analyte degradation can also impact sensitivity.

Note: These are projected values and actual detection limits will be highly dependent on the sample matrix, instrument sensitivity, and method optimization.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of analytical data, the following detailed experimental protocols are provided. These protocols are designed to be self-validating, incorporating quality control checks at each stage.

LC-MS/MS Experimental Protocol

This protocol is designed for the quantification of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide in a research or quality control setting.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.
  • For the analysis of samples in a complex matrix (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute re-equilibration at 10% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • MRM Transitions: Based on the predicted m/z of the protonated molecule [M+H]⁺ of 260.07, precursor and product ions would be determined by infusing a standard solution and performing a product ion scan.[1]

3. Quality Control:

  • Analyze a blank sample (solvent) before and after each analytical batch to check for carryover.
  • Inject a mid-level calibration standard every 10-15 samples to monitor instrument performance.
  • Spike a blank matrix with a known concentration of the analyte to assess matrix effects and recovery.
GC-MS/MS Experimental Protocol

This protocol outlines a potential method for the analysis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide by GC-MS.

1. Sample Preparation:

  • Prepare stock and calibration standards as described in the LC-MS/MS protocol, but using a volatile solvent compatible with GC, such as ethyl acetate or dichloromethane.
  • Derivatization (Optional): If poor peak shape or thermal degradation is observed, a derivatization step to a less polar, more volatile derivative may be necessary. This would require further method development.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.
  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250 °C (optimization required).
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Injection Mode: Splitless injection.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electron Ionization (EI) at 70 eV.
  • MRM Transitions: Precursor and product ions would be determined from the fragmentation pattern of the analyte in the EI source.

3. Quality Control:

  • Similar quality control measures as described for the LC-MS/MS protocol should be implemented.

Visualization of Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the key steps in both the LC-MS and GC-MS workflows.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Serial Dilution dissolve->dilute spe SPE Cleanup (if needed) dilute->spe inject Inject into HPLC/UHPLC spe->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify report Reporting quantify->report

Caption: LC-MS/MS Experimental Workflow for the analysis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Volatile Solvent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify report Reporting quantify->report

Caption: GC-MS/MS Experimental Workflow for the analysis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide.

Conclusion: Selecting the Optimal Technique

For the sensitive and robust quantification of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, LC-MS/MS stands out as the superior technique . Its ability to handle polar and potentially thermally labile compounds without the need for derivatization, coupled with its exceptional sensitivity in MRM mode, makes it the method of choice for achieving low detection limits. While GC-MS/MS remains a viable option, it may require more extensive method development to overcome potential challenges related to the analyte's polarity and thermal stability.

Ultimately, the choice of analytical technique will depend on the specific requirements of the project, including the required detection limits, the nature of the sample matrix, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to make an informed decision and develop a robust and reliable analytical method for this important compound.

References

  • NEMI Method Summary - 535 (TQMS). [Link]

  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • 2-chloro-n-(3,4,5-trimethoxyphenyl)acetamide (C11H14ClNO4) - PubChem. [Link]

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS : Waters. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti. [Link]

  • Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. [Link]

  • Development and Validation of Analytical Method for Fluxametamid Residue in Foods using LC-MS/MS. [Link]

  • Confirmation of Pesticides by GC/MS/MS - USDA Food Safety and Inspection Service. [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. [Link]

Sources

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